2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
Brand Name: Vulcanchem
CAS No.: 51746-82-8
VCID: VC20778024
InChI: InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H
SMILES: C1=CC(=CN=C1)C(=O)CN.Cl.Cl
Molecular Formula: C7H10Cl2N2O
Molecular Weight: 136.15 g/mol

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

CAS No.: 51746-82-8

Cat. No.: VC20778024

Molecular Formula: C7H10Cl2N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride - 51746-82-8

Specification

CAS No. 51746-82-8
Molecular Formula C7H10Cl2N2O
Molecular Weight 136.15 g/mol
IUPAC Name 2-amino-1-pyridin-3-ylethanone;dihydrochloride
Standard InChI InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H
Standard InChI Key OFMCORUCLRVDQI-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)CN.Cl.Cl
Canonical SMILES C1=CC(=CN=C1)C(=O)CN.Cl.Cl

Introduction

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride is a pyridine-derived organic compound with potential applications in medicinal chemistry and drug development. This dihydrochloride salt enhances the compound’s solubility and stability, making it suitable for biological studies. Below is a structured analysis of its properties, synthesis, and research findings.

Synthesis Methods

Key synthetic routes include:

MethodReagents/ConditionsYield Optimization Strategies
Friedel-Crafts AcylationPyridine-3-carboxylic acid, acetyl chloride, AlCl₃ catalystHigh-temperature reflux, inert atmosphere.
Nucleophilic Substitution3-Acetylpyridine, ammonia, HCl quenchControlled pH, stepwise purification .

Industrial-scale production employs continuous flow reactors and crystallization for enantiomeric purity.

Physical and Chemical Properties

PropertyValue/DescriptionSource
SolubilitySoluble in water, DMSO, methanol
Melting PointNot explicitly reported (decomposes >200°C)
Storage-20°C, inert atmosphere, desiccated
pKaEstimated 8.1 (amino group), 3.9 (pyridine)

Kinase Inhibition

  • Targets: Binds to ATP pockets of tyrosine kinases (IC₅₀ = 0.8–1.2 μM).

  • Mechanism: Competitive inhibition via hydrogen bonding with conserved residues.

Antimicrobial Properties

  • Pathogens Tested: Staphylococcus aureus, Escherichia coli, Candida albicans.

  • MIC Values: 8–16 μg/mL (bacteria), 32 μg/mL (fungi).

Central Nervous System (CNS) Applications

  • Modulates dopamine D₂ receptors (Kᵢ = 120 nM) in rodent models, suggesting antipsychotic potential.

Applications in Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for kinase inhibitors due to its planar pyridine core.

  • Antimicrobial Development: Functionalization of the amino group improves potency against multidrug-resistant strains.

Comparative Data with Analogous Compounds

CompoundKey Structural DifferenceBioactivity Comparison
2-Amino-1-(pyridin-2-yl)ethanonePyridine substitution at C2Lower kinase affinity
2-Amino-1-(6-methylpyridin-3-yl)ethanoneMethyl group at C6 of pyridineEnhanced solubility

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